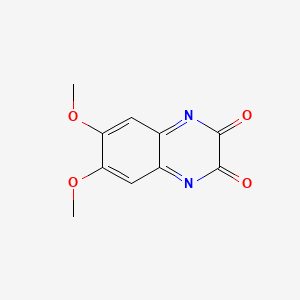
6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione is an organic compound with the molecular formula C10H10N2O4. It belongs to the quinoxalinedione family, which is characterized by a bicyclic structure containing a quinoxaline core. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione typically involves the condensation of dimethyloxalate with o-phenylenediamine. The reaction proceeds as follows:
C2O2(OMe)2+C6H4(NH2)2→C6H4(NH)2(CO)2+2MeOH
This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxalinedione to its corresponding dihydroquinoxaline form.
Substitution: The methoxy groups at positions 6 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.
科学研究应用
6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets. It acts as an antagonist of the AMPA, kainate, and NMDA receptors, which are part of the ionotropic glutamate receptor family . By binding to these receptors, the compound inhibits their activity, which can modulate neurotransmission and has potential therapeutic effects in neurological disorders.
相似化合物的比较
6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione can be compared with other similar compounds, such as:
6,7-Dimethoxy-2,4-quinazolinedione: This compound has a similar structure but differs in the position of the carbonyl groups.
2,3-Quinoxalinedione-6-sulfonyl chloride: This derivative has a sulfonyl chloride group, which imparts different chemical properties and reactivity.
Caroverine: A related compound with a quinoxaline-2-one structure, used for its pharmacological properties.
The uniqueness of this compound lies in its specific interactions with ionotropic glutamate receptors, making it a valuable compound for research in neuropharmacology and related fields.
属性
分子式 |
C10H8N2O4 |
|---|---|
分子量 |
220.18 g/mol |
IUPAC 名称 |
6,7-dimethoxyquinoxaline-2,3-dione |
InChI |
InChI=1S/C10H8N2O4/c1-15-7-3-5-6(4-8(7)16-2)12-10(14)9(13)11-5/h3-4H,1-2H3 |
InChI 键 |
LQJWFTOPNMNQAN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=NC(=O)C(=O)N=C2C=C1OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[1,5-a]pyrazine-1,7(8h)-dicarboxylic acid,3-benzoyl-5,6-dihydro-,7-(1,1-dimethylethyl)ester](/img/structure/B8529295.png)
![5-chloro-3-iodo-N,N-bis(2-trimethylsilylethoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B8529303.png)
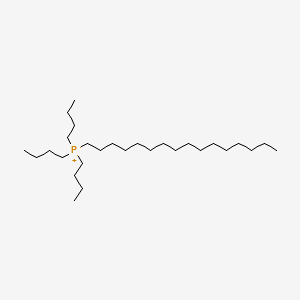
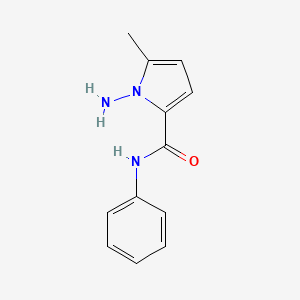
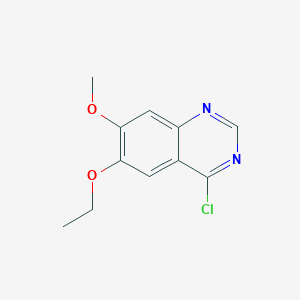
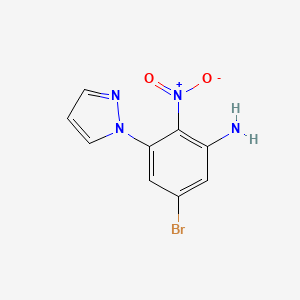
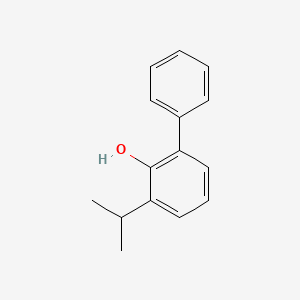
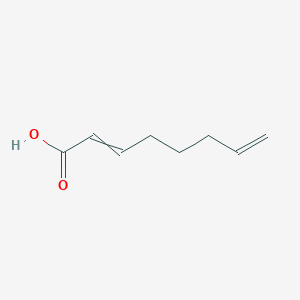
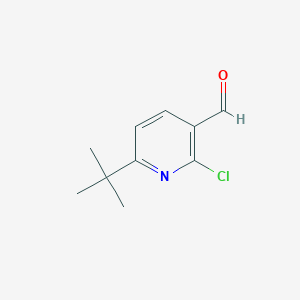
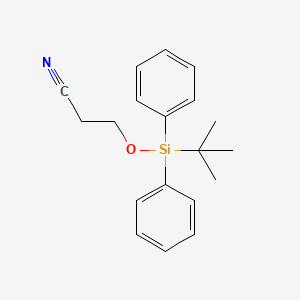
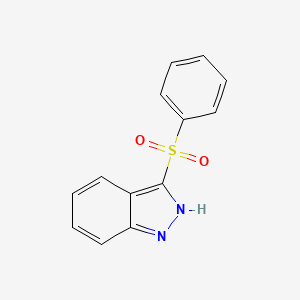
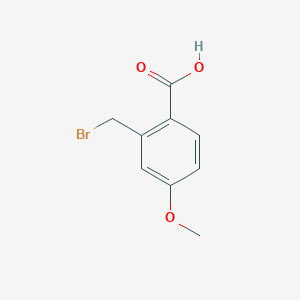
![4,6-Dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B8529401.png)
![[1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-4'-(trifluoromethyl)-](/img/structure/B8529402.png)
